molecular formula C22H24N2O5S B2583590 7-methoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzofuran-2-carboxamide CAS No. 1209267-48-0

7-methoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzofuran-2-carboxamide

Cat. No.: B2583590
CAS No.: 1209267-48-0
M. Wt: 428.5
InChI Key: HHPMNYKQLUQIOD-UHFFFAOYSA-N
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Description

7-methoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzofuran-2-carboxamide is a synthetic small molecule of high interest in medicinal chemistry and pharmacology research. This compound features a hybrid architecture, incorporating both a 7-methoxybenzofuran-2-carboxamide moiety and a 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinoline group. The benzofuran scaffold is a privileged structure in drug discovery, known for its diverse biological activities . The integration of a sulfonyl group onto the tetrahydroisoquinoline nitrogen is a modification of interest, as similar structural features have been explored in the development of receptor antagonists . The specific positioning of the methoxy and sulfonyl groups on this molecular framework suggests potential for selective receptor interaction and modulation. Based on its structure, this compound is intended for use in early-stage in vitro biological screening, structure-activity relationship (SAR) studies, and as a chemical probe for investigating novel therapeutic targets. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

7-methoxy-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-3-11-30(26,27)24-10-9-15-7-8-18(12-17(15)14-24)23-22(25)20-13-16-5-4-6-19(28-2)21(16)29-20/h4-8,12-13H,3,9-11,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPMNYKQLUQIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional uniqueness can be contextualized by comparing it with analogs sharing key pharmacophoric elements, such as benzofuran scaffolds, sulfonyl-substituted heterocycles, or carboxamide linkages. Below is a detailed comparison based on available evidence:

Structural Analogues from the 7-Methoxy-Benzofuran-2-Carboxamide Series ()

A series of 7-methoxy-benzofuran-2-carboxamides (1a–r) was synthesized by varying the aniline substituents. The target compound differs from others in this series due to its tetrahydroisoquinoline-sulfonyl substituent. Key distinctions include:

  • Substituent Effects: Most derivatives in this series feature simple aromatic or aliphatic amines (e.g., 4-chlorophenyl, methylcyclohexyl). The incorporation of a sulfonyl group on the tetrahydroisoquinoline ring in the target compound likely enhances solubility and bioavailability compared to non-sulfonylated analogs .
  • Derivatives with bulky or polar substituents (e.g., sulfonamides) showed improved antioxidant capacity, suggesting the propylsulfonyl group may confer similar advantages .

Sulfonyl-Substituted Isoquinoline Derivatives ()

The compound 7-(methylsulfonyl)isoquinolin-1(2H)-one shares a sulfonyl-modified isoquinoline core but lacks the benzofuran-carboxamide moiety. Critical differences include:

  • Sulfonyl Group Impact : The propylsulfonyl group in the target compound may increase lipophilicity relative to the methylsulfonyl analog, influencing membrane permeability and metabolic stability .

Carboxamide-Linked Heterocycles ()

Compounds like 7-(benzyloxy)-N,2-dimethylimidazo[1,2-a]pyridine-3-carboxamide highlight the role of carboxamide linkers in modulating bioactivity. However, the target compound’s benzofuran-tetrahydroisoquinoline architecture may offer unique steric and electronic properties, favoring interactions with neurological targets over imidazopyridine-based analogs .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Hypothesized Advantages Reference
Target Compound Benzofuran-tetrahydroisoquinoline 7-methoxy, 2-propylsulfonyl Enhanced solubility, neuroprotection
7-Methoxy-Benzofuran-2-Carboxamide (1a–r) Benzofuran Varied aniline substituents Tunable antioxidant activity
7-(Methylsulfonyl)isoquinolin-1(2H)-one Isoquinolinone 7-methylsulfonyl Rigid structure, potential enzyme inhibition
7-(Benzyloxy)-N,2-dimethylimidazo[1,2-a]pyridine-3-carboxamide Imidazopyridine Benzyloxy, methyl groups Improved pharmacokinetics

Research Implications and Limitations

While the target compound’s structural features suggest advantages in neuroprotection and drug-like properties, direct comparative pharmacological data remain sparse. The propylsulfonyl group and tetrahydroisoquinoline saturation are hypothesized to synergize with the benzofuran core for target engagement, but further studies are needed to validate these effects against analogs.

Rigorous head-to-head evaluations of potency, selectivity, and pharmacokinetics across this chemical space are recommended for future work.

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